molecular formula C10H7BrN4 B1384401 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole CAS No. 911305-83-4

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole

Cat. No. B1384401
M. Wt: 263.09 g/mol
InChI Key: ZPHRGJQCDGNHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, also known as 5-Bromo-3-imidazolylindazole, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in medicine and scientific research. This compound has been found to possess a number of interesting properties, such as its ability to act as an inhibitor of several enzymes, its ability to modulate cellular redox potential, and its potential to act as a metal-chelating agent.

Scientific Research Applications

Affinity to Receptors

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole shows potential in understanding the functions of imidazoline I(2) receptors. A study by Sączewski et al. (2003) highlighted the use of 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (a derivative) for investigating imidazoline I(2) receptors, demonstrating a significant difference in affinity compared to alpha(2)-adrenergic receptors (Sączewski et al., 2003).

Structural Characterization

The compound's structure has been characterized in various studies. For instance, Anuradha et al. (2014) conducted a study on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a related compound, detailing its spectroscopic characterization and crystal structure (Anuradha et al., 2014).

Potential as Thromboxane Synthetase Inhibitors

Wright et al. (1986) explored derivatives of 1H-imidazol-1-ylalkylamines, which included compounds similar to 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, for their potential as thromboxane synthetase inhibitors and antihypertensive agents (Wright et al., 1986).

Role in 5-HT3 Receptor Antagonists

Research by Bermudez et al. (1992) indicated that indazole, a core component of 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, serves as an effective bioisostere in imidazole class of 5-HT3 receptor antagonists, implying potential therapeutic applications (Bermudez et al., 1992).

Energetic Salts Synthesis

Srinivas et al. (2014) investigated imidazole-based molecules, including structures related to 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, for applications in nitrogen-rich gas generators. These compounds were noted for their positive heats of formation and high energy contribution from their molecular backbone (Srinivas et al., 2014).

Antioxidant and α-Glucosidase Inhibition

Mphahlele et al. (2020) evaluated the antioxidant potential and α-glucosidase inhibitory effect of 7-carbo-substituted 5-bromo-3-methylindazoles, demonstrating significant biological activity. This research underlines the compound's potential in biochemical applications (Mphahlele et al., 2020).

Ring Transformation Studies

Fujimura et al. (1984) conducted a study on the ring transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl)-methyl-3-phenyl-1H-indazoles, providing insights into the structural flexibility and potential chemical transformations of indazole-based compounds (Fujimura et al., 1984).

properties

IUPAC Name

5-bromo-3-(1H-imidazol-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRGJQCDGNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743700
Record name 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole

CAS RN

911305-83-4
Record name 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Reactant of Route 2
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Reactant of Route 3
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Reactant of Route 4
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Reactant of Route 5
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Reactant of Route 6
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.